Maleimidoethylacetamide
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Overview
Description
Maleimidoethylacetamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrroline ring, which is a five-membered lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimidoethylacetamide typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrroline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Maleimidoethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Maleimidoethylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Maleimidoethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
Uniqueness
Compared to similar compounds, Maleimidoethylacetamide is unique due to its specific structural features and chemical properties. The presence of the pyrroline ring and the propionamide group imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanamide |
InChI |
InChI=1S/C8H10N2O3/c9-6(11)2-1-5-10-7(12)3-4-8(10)13/h3-4H,1-2,5H2,(H2,9,11) |
InChI Key |
QDUKVSNPHDMVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)N |
Origin of Product |
United States |
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